molecular formula C8H9BO4 B575150 4-Acetoxyphenylboronic acid CAS No. 177490-82-3

4-Acetoxyphenylboronic acid

Cat. No. B575150
M. Wt: 179.966
InChI Key: VILXJXDXZGKJLU-UHFFFAOYSA-N
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Description

4-Acetoxyphenylboronic acid is a boronate and belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO(-)) to form stable hydroxy derivatives .


Synthesis Analysis

4-Acetoxyphenylboronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis(triphenylphosphine)Pd(II), during the synthesis of dendrimers . Protodeboronation of pinacol boronic esters is also a significant process in the synthesis .


Molecular Structure Analysis

The molecular formula of 4-Acetoxyphenylboronic acid is C8H9BO4 . The average mass is 179.966 Da and the monoisotopic mass is 180.059387 Da .


Chemical Reactions Analysis

4-Acetoxyphenylboronic acid reacts rapidly with peroxynitrite (ONOO(-)) to form stable hydroxy derivatives . It also undergoes Suzuki coupling with 4-bromotriphenylamine .


Physical And Chemical Properties Analysis

4-Acetoxyphenylboronic acid is a white to almost white powder . The melting point is 224 °C .

Scientific Research Applications

  • Sensing Applications

    • Boronic acids, including 4-Acetoxyphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The methods of application involve the interaction of boronic acids with these substances, and detection can be at the interface of the sensing material or within the bulk sample .
    • The outcomes of these applications are the ability to detect and measure the presence of these substances in a sample .
  • Therapeutics and Separation Technologies

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
    • The methods of application involve using boronic acids in various procedures to label, manipulate, or separate biological substances .
    • The outcomes of these applications are advancements in therapeutic treatments and improvements in separation technologies .
  • Protodeboronation

    • Protodeboronation of pinacol boronic esters, which could include 4-Acetoxyphenylboronic acid, is a process that has been developed recently .
    • The method involves a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • The outcome of this application is the ability to perform formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Suzuki-Miyaura Cross Coupling Reaction

    • Boronic acids, including 4-Acetoxyphenylboronic acid, are used in the Suzuki-Miyaura cross-coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds .
    • The method involves the reaction of a boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
    • The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
  • Biomedical Applications

    • Phenylboronic acid-conjugated chitosan (CS) were formulated as nanoparticles, micelles, and hydrogel functioning as drug carriers for diverse therapeutic applications .
    • The method involves the conjugation of phenylboronic acid, which could include 4-Acetoxyphenylboronic acid, with chitosan to form nanoparticles, micelles, or hydrogels .
    • The outcome of this application is enhanced tumor targeting with phenylboronic acid-conjugated chitosan .
  • Formal Anti-Markovnikov Hydromethylation of Alkenes

    • Protodeboronation of pinacol boronic esters, which could include 4-Acetoxyphenylboronic acid, is used in the formal anti-Markovnikov hydromethylation of alkenes .
    • The method involves a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • The outcome of this application is the ability to perform formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Chemical Synthesis

    • 4-Acetoxyphenylboronic acid is a valuable building block in organic synthesis .
    • The method involves using 4-Acetoxyphenylboronic acid in various chemical reactions .
    • The outcome of this application is the synthesis of various organic compounds .
  • Pharmaceutical Research

    • Boronic acids, including 4-Acetoxyphenylboronic acid, are used in pharmaceutical research .
    • The method involves using boronic acids in the synthesis of pharmaceutical compounds .
    • The outcome of this application is the development of new drugs .
  • Material Science

    • Boronic acids, including 4-Acetoxyphenylboronic acid, are used in material science .
    • The method involves using boronic acids in the synthesis of materials .
    • The outcome of this application is the development of new materials .

Safety And Hazards

4-Acetoxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Boron-containing compounds like 4-Acetoxyphenylboronic acid have been gaining interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of promising drugs in the future .

properties

IUPAC Name

(4-acetyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXJXDXZGKJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657300
Record name [4-(Acetyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxyphenylboronic acid

CAS RN

177490-82-3
Record name [4-(Acetyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetoxybenzeneboronic acid
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Citations

For This Compound
8
Citations
S Kubosaki, H Takeuchi, Y Iwata… - The Journal of …, 2020 - ACS Publications
Photoinduced decarboxylative radical reactions of benzoic acids with electron-deficient alkenes, diborane, and acetonitrile under organic photoredox catalysis conditions and mild …
Number of citations: 39 pubs.acs.org
BR Blank, J Gut, PJ Rosenthal… - ACS Medicinal Chemistry …, 2023 - ACS Publications
Clinical development of the antimalarial artefenomel was recently halted due to formulation challenges stemming from the drug’s lipophilicity and low aqueous solubility. The symmetry …
Number of citations: 5 pubs.acs.org
M Chilamari, JR Immel, PH Chen, BM Alghafli… - ACS …, 2022 - ACS Publications
… Tyrosine containing peptide and compound 16 were synthesized using 4-acetoxyphenylboronic acid (2), followed by base hydrolysis. Compound 13, 14, and 19 were synthesized using …
Number of citations: 5 pubs.acs.org
G Chen, J Cao, Q Wang, J Zhu - Organic letters, 2019 - ACS Publications
… to the desired transformation, and the results of the oxidative Heck reaction between N-benzyl-1-phenylcyclopent-3-ene-1-carboxamide (1a) and 4-acetoxyphenylboronic acid (2a) …
Number of citations: 18 pubs.acs.org
S Rausaria, MME Ghaffari, A Kamadulski… - Journal of medicinal …, 2011 - ACS Publications
… In a typical procedure, 9.5 × 10 –7 mol of 4-acetoxyphenylboronic acid (24.0 μL of stock) was dispensed into a small vial equipped with a magnetic stir bar. A 1.00 mL amount of 250 mM …
Number of citations: 37 pubs.acs.org
M Isoda, Y Uetake, T Takimoto, J Tsuda… - The Journal of …, 2021 - ACS Publications
Fluoroalkenes have shown importance as a metabolically stable isostere of amide compounds. To expedite the synthesis of diverse fluoroalkenes, we have developed a dual-reactive …
Number of citations: 9 pubs.acs.org
GC Tsui, P Le Marquand, A Allen, W Tam - Synthesis, 2009 - thieme-connect.com
Synthesis of a variety of anti-2, 7-disubstituted norbornadienes was achieved by palladium-and iron-catalyzed cross-coupling reactions of the anti-tert-butoxynorbornadien-2-yl triflate. …
Number of citations: 11 www.thieme-connect.com
S Park, J Lee, KJ Shin, E Oh, JH Seo - Molecules, 2017 - mdpi.com
… The reaction of 4-acetoxyphenylboronic acid showed relatively low yield (45%) but high stereoselectivity (10:1 E/Z ratio) (entry 1). Unlike 4-methoxyphenyl iodide, the reaction of 4-…
Number of citations: 10 www.mdpi.com

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